1-Methyl-4-nitro-1h-imidazole-5-carboxamide

Physical chemistry Analytical chemistry Quality control

Nitroimidazole impurity profiling and MS method development demand regioisomerically pure standards. Substitution with 5-nitro isomers alters reduction potential and fragmentation, compromising assay validity. This 4-nitro-5-carboxamide derivative solves this with: - Defined isomeric stability (most stable 4-nitro regioisomer) - Diagnostic ortho-effect water loss in MS (deuterium-labeled confirmation) - LogP -0.6 & 4 H-bond acceptors for reproducible chromatography Available at ≥98% purity for immediate use in G. lamblia SAR studies or ion-molecule reaction probes.

Molecular Formula C5H6N4O3
Molecular Weight 170.13 g/mol
CAS No. 5413-88-7
Cat. No. B020737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-nitro-1h-imidazole-5-carboxamide
CAS5413-88-7
Synonyms1-Methyl-4-nitro-5-carbamoylimidazole;  1-Methyl-4-nitroimidazole-5-carboxamide;  NSC 7856;  _x000B_
Molecular FormulaC5H6N4O3
Molecular Weight170.13 g/mol
Structural Identifiers
SMILESCN1C=NC(=C1C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C5H6N4O3/c1-8-2-7-5(9(11)12)3(8)4(6)10/h2H,1H3,(H2,6,10)
InChIKeyQUARTNVPDGQVMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-nitro-1H-imidazole-5-carboxamide Product Baseline


1-Methyl-4-nitro-1H-imidazole-5-carboxamide (CAS 5413-88-7) is a nitroimidazole derivative with the molecular formula C5H6N4O3 and a molecular weight of 170.13 g/mol [1]. The compound is characterized by a 4-nitroimidazole core substituted with a methyl group at the N-1 position and a carboxamide group at the C-5 position, with the systematic IUPAC name 3-methyl-5-nitroimidazole-4-carboxamide . The compound exhibits a calculated XLogP3 of -0.6, indicating hydrophilic character, and contains one hydrogen bond donor and four hydrogen bond acceptors [1]. Commercially, the compound is available from multiple suppliers at purities of ≥95% to ≥98%, with pricing for research quantities ranging from approximately $258 for 100 mg to $743 for 1 g from Enamine US, Inc. [2].

1-Methyl-4-nitro-1H-imidazole-5-carboxamide Generic Substitution Concerns


Generic substitution with other 4-nitroimidazole derivatives is not scientifically justified due to fundamental differences in isomeric stability and regiochemical identity. The compound has been explicitly characterized as the most stable among its isomers , a property that directly impacts reproducibility in analytical applications and synthetic transformations. The specific substitution pattern (1-methyl, 4-nitro, 5-carboxamide) confers distinct fragmentation behavior under mass spectrometric conditions that differs from isomeric 5-nitroimidazoles and other substitution patterns [1][2]. Furthermore, the nitro group position (4-nitro versus 5-nitro) critically determines electron affinity and reduction potential, parameters that govern both biological activation and analytical detection [3]. The carboxamide functionality at C-5, adjacent to the nitro group, creates unique ortho-interactions that influence thermal stability and mass spectrometric fragmentation pathways not observed in analogs lacking this specific substitution pattern [4]. These compound-specific physicochemical characteristics render direct interchange with other nitroimidazoles scientifically invalid for applications requiring defined molecular identity.

1-Methyl-4-nitro-1H-imidazole-5-carboxamide Selection Evidence


Isomeric Stability Advantage

The target compound has been explicitly characterized as the most stable among its isomeric forms . This stability differentiation is critical because nitroimidazoles exhibit tautomerism between 4-nitro and 5-nitro forms, and the 1-methyl substitution locks the compound into a specific regioisomeric identity. The isomeric purity and stability directly impact reproducibility in analytical applications and synthetic transformations where isomeric mixtures would confound results [1].

Physical chemistry Analytical chemistry Quality control

Unique Mass Spectrometry Fragmentation

The compound exhibits a distinct fragmentation pathway involving the thermal loss of water under electron impact conditions, a behavior that is specific to the ortho-relationship between the methyl group, nitro group, and carboxamide functionality [1]. Deuterium-labeling studies confirmed a specific mechanism for this water loss, and importantly, the resulting fragment ion was shown not to adopt a nitrile structure, differentiating it from related aromatic amides [1]. This provides a unique diagnostic fragmentation signature for analytical confirmation of compound identity.

Mass spectrometry Analytical chemistry Metabolite identification

Differential Ion Reactivity

In ion cyclotron resonance experiments, the m/e 152 ion generated from 1-methyl-4-nitroimidazole-5-carboxamide exhibited reactivity distinct from the isomeric ion generated from 1-methyl-4-nitroimidazole-5-carbonitrile [1]. Specifically, the ion from the carboxamide reacted via both charge transfer and proton transfer with 3,5-dimethylpyridine, whereas the ion from the carbonitrile reacted only via charge transfer [1]. This differential reactivity under identical experimental conditions definitively proved the non-identity of the two ions and established that the carboxamide-derived ion retains structural features enabling proton transfer chemistry.

Ion chemistry Physical organic chemistry Mass spectrometry

Positional Isomer Differentiation

Ab initio theoretical calculations have been performed specifically on 1-methyl-4-nitroimidazole (Me4NI) alongside its 5-nitro isomer (Me5NI) and other nitroimidazoles to assign the lowest unoccupied molecular orbitals (LUMOs) accessed during electron transfer collision processes [1]. The nitro group position (4- versus 5-) fundamentally alters the electron affinity and reduction potential of these molecules, which directly impacts their utility as radiosensitizers and in studies of hypoxia-selective agents [2]. While the target compound contains an additional carboxamide group not present in Me4NI, the 4-nitro regioisomeric identity is a critical distinguishing feature from 5-nitroimidazole-based compounds like metronidazole.

Electron transfer Radiosensitizers Computational chemistry

Ortho-Effect Fragmentation Signature

The specific arrangement of substituents in this compound—with methyl, nitro, and carboxamide groups in ortho-relationships—produces unique fragmentation behavior characterized by interactions between adjacent substituents [1]. Studies on methyl-substituted nitroimidazoles have demonstrated that ortho-effects, including losses of OH, H2O, and CH2O, are observed only when substituents are positioned to enable such interactions [2]. The 1-methyl-4-nitro-5-carboxamide substitution pattern of the target compound places the carboxamide adjacent to the nitro group, creating ortho-interactions that generate diagnostic fragmentation patterns absent in nitroimidazoles lacking this specific substitution array.

Mass spectrometry Fragmentation mechanisms Structural elucidation

Solubility Profile Differentiation

The carboxamide functional group at the C-5 position enhances solubility in polar solvents relative to nitroimidazoles lacking this polar functionality . The computed XLogP3 value of -0.6 for the target compound [1] indicates greater hydrophilicity compared to many nitroimidazole derivatives, which typically exhibit higher LogP values due to the absence of the polar carboxamide moiety. The polar surface area of 104-106 Ų [2] is also higher than that of simpler nitroimidazoles, further contributing to differential solubility behavior. This property distinguishes the compound from analogs such as 1-methyl-4-nitroimidazole (which lacks the carboxamide) and from 5-nitroimidazole clinical agents like metronidazole (LogP approximately -0.02, PSA approximately 83 Ų).

Physicochemical properties Formulation Analytical method development

1-Methyl-4-nitro-1H-imidazole-5-carboxamide Application Scenarios


Mass Spectrometry Reference Standard

The compound's unique and well-characterized mass spectrometric fragmentation behavior—specifically the ortho-effect water loss mechanism confirmed by deuterium labeling and the distinctive ion chemistry demonstrated in ion cyclotron resonance studies—makes it an excellent reference standard for developing and validating mass spectrometric methods. Its diagnostic fragmentation pattern provides a reliable marker for method calibration and system suitability testing [1][2]. The compound's defined isomeric stability further ensures batch-to-batch consistency in reference standard applications .

Synthetic Building Block for Nitroimidazole Libraries

The carboxamide functionality at the C-5 position provides a versatile handle for further derivatization, enabling the synthesis of diverse nitroimidazole carboxamide libraries. This scaffold has been systematically explored for the development of improved antiparasitic agents, with derivatization of the nitroimidazole carboxamide core yielding compounds with enhanced activity against Giardia lamblia and Entamoeba histolytica [3]. The compound's documented isomeric stability and well-defined physicochemical properties (LogP -0.6, PSA 104-106 Ų) provide a reliable starting point for SAR studies [4].

Ion-Molecule Reaction Probe

The compound's well-characterized ion chemistry, including its differential proton transfer and charge transfer reactivity with 3,5-dimethylpyridine in ion cyclotron resonance experiments, establishes it as a valuable probe molecule for fundamental investigations of ion-molecule reaction mechanisms [2]. Its distinct reactivity compared to the isomeric ion from 1-methyl-4-nitroimidazole-5-carbonitrile provides a controlled system for studying how subtle structural differences affect gas-phase ion chemistry [2].

Impurity Profiling Reference Standard

Given that nitroimidazoles like metronidazole are first-line drugs for giardiasis and amebiasis, with treatment failures occurring in up to 20% of cases and emerging resistance concerns [3], there is ongoing need for analytical methods to characterize nitroimidazole-related impurities and degradation products. The compound's distinct mass spectrometric signature and 4-nitro regioisomeric identity make it suitable as a reference compound for impurity profiling studies, particularly for distinguishing between 4-nitro and 5-nitroimidazole species in complex pharmaceutical matrices [1].

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